2-(Ethylamino)-N-isobutylbenzamide
Description
2-(Ethylamino)-N-isobutylbenzamide is a benzamide derivative characterized by a 2-ethylamino substituent on the aromatic ring and an isobutylamide group at the N-terminus. Its molecular formula is C₁₃H₁₉N₂O, with a molecular weight of 219.30 g/mol. This compound belongs to the broader class of 2-aminobenzamides, which are studied for their structural versatility and applications in medicinal chemistry and catalysis.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(ethylamino)-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H20N2O/c1-4-14-12-8-6-5-7-11(12)13(16)15-9-10(2)3/h5-8,10,14H,4,9H2,1-3H3,(H,15,16) |
InChI Key |
GBZKCSLLIKIDKN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1C(=O)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-N-isobutylbenzamide typically involves the reaction of ethylamine with isobutylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Preparation of isobutylbenzoyl chloride by reacting isobutyric acid with thionyl chloride.
Step 2: Reaction of isobutylbenzoyl chloride with ethylamine in the presence of triethylamine to form 2-(Ethylamino)-N-isobutylbenzamide.
Industrial Production Methods
Industrial production of 2-(Ethylamino)-N-isobutylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-N-isobutylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The ethylamino and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives and other substituted benzamides.
Scientific Research Applications
Pharmacological Applications
1. Antineoplastic Activity:
Research indicates that derivatives of 2-(ethylamino)-N-isobutylbenzamide may exhibit antineoplastic properties. A study highlighted the effectiveness of similar compounds in combating malignant and proliferative diseases, suggesting that modifications to the benzamide structure can enhance cytotoxicity against cancer cells. These compounds were shown to inhibit tumor growth significantly in animal models, with dosages leading to substantial reductions in tumor volume .
2. Pain Management:
The compound's structural analogs have been explored for their analgesic properties. They may serve as adjuncts in pain management, particularly in neuropathic pain conditions, by potentially enhancing the effects of traditional analgesics while reducing their side effects .
3. Anti-inflammatory Effects:
Certain derivatives have been investigated for their anti-inflammatory capabilities. They could be beneficial in treating inflammatory conditions by inhibiting pathways that lead to inflammation and pain, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .
Toxicological Studies
1. Designer Drugs and Metabolism:
Recent studies have focused on the metabolism of compounds related to 2-(ethylamino)-N-isobutylbenzamide within human liver microsomes. These investigations are crucial for understanding the pharmacokinetics and potential toxicity of new psychoactive substances derived from similar structures. The findings indicate significant metabolic pathways that could lead to harmful metabolites, emphasizing the importance of monitoring such compounds in forensic toxicology .
2. Case Studies:
A forensic analysis involving synthetic cathinones, which share structural similarities with 2-(ethylamino)-N-isobutylbenzamide, revealed alarming trends in public health related to substance abuse. The potency of these compounds was highlighted through case studies showing severe adverse effects at low concentrations, necessitating further research into their safety profiles .
Table 1: Summary of Pharmacological Activities
Table 2: Toxicological Findings from Case Studies
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-N-isobutylbenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Data Table: Structural and Property Comparison
Research Findings and Trends
- Synthetic Flexibility : Benzamides are synthesized via amidation of benzoic acid derivatives or acyl chlorides, with yields influenced by steric hindrance (e.g., isobutyl vs. methyl groups).
- Biological Relevance: Ethylamino and isobutyl groups balance lipophilicity and hydrogen-bonding capacity, making 2-(Ethylamino)-N-isobutylbenzamide a candidate for central nervous system (CNS) drug candidates.
- Catalytic Utility : Hydroxy and N,O-bidentate groups (e.g., in ’s compound) outperform simpler benzamides in directing metal catalysts.
Biological Activity
2-(Ethylamino)-N-isobutylbenzamide is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(Ethylamino)-N-isobutylbenzamide can be described as follows:
- Molecular Formula : C13H18N2O
- Molecular Weight : 218.3 g/mol
This compound features an ethylamino group and an isobutyl group attached to a benzamide core, which is significant for its biological activity.
1. Antitumor Activity
Recent studies have indicated that derivatives of benzamides, including 2-(Ethylamino)-N-isobutylbenzamide, exhibit antitumor properties . In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, compounds structurally similar to 2-(Ethylamino)-N-isobutylbenzamide have shown promising results against lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(Ethylamino)-N-isobutylbenzamide | A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 | |
| NCI-H358 | 4.01 ± 0.95 |
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that benzamide derivatives can inhibit inflammatory pathways, contributing to reduced cytokine production in models of inflammation .
3. Neuroprotective Effects
There is emerging evidence suggesting that compounds like 2-(Ethylamino)-N-isobutylbenzamide may offer neuroprotective benefits. Studies have shown that certain benzamide derivatives can modulate neuroinflammatory responses and may be beneficial in conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity .
The biological activity of 2-(Ethylamino)-N-isobutylbenzamide is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate receptor activity related to neurotransmission and inflammatory responses.
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of several benzamide derivatives, including 2-(Ethylamino)-N-isobutylbenzamide, researchers conducted both two-dimensional (2D) and three-dimensional (3D) assays on lung cancer cell lines. The results indicated a significant reduction in cell viability, particularly in the A549 cell line .
Case Study 2: Neuroprotective Potential
Another study focused on the neuroprotective effects of benzamide derivatives in a model of neuroinflammation. The results showed a decrease in pro-inflammatory cytokines and improved neuronal survival rates when treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
